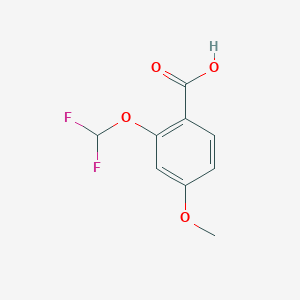

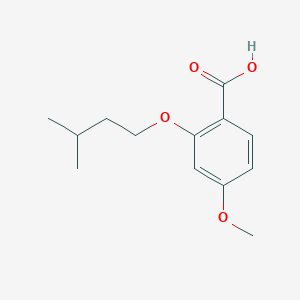

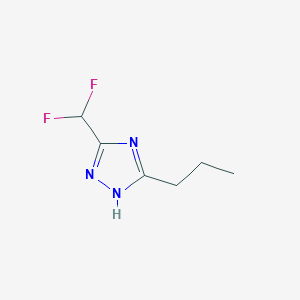

![molecular formula C13H13N3O2 B1427917 Ácido 6-{metil[(piridin-2-il)metil]amino}piridina-2-carboxílico CAS No. 1455401-13-4](/img/structure/B1427917.png)

Ácido 6-{metil[(piridin-2-il)metil]amino}piridina-2-carboxílico

Descripción general

Descripción

6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del "Ácido 6-{metil[(piridin-2-il)metil]amino}piridina-2-carboxílico", centrándose en seis aplicaciones únicas:

Farmacología: Potencial en el manejo de la diabetes

Los compuestos similares al "this compound" han demostrado eficacia en la reducción de los niveles de glucosa en sangre, lo que puede ser beneficioso en la prevención y el tratamiento de trastornos relacionados con la diabetes, como la hiperglucemia, la dislipidemia diabética y las enfermedades cardiovasculares .

Potencial terapéutico: Compuestos que contienen imidazol

Aunque no está directamente relacionado con el compuesto en cuestión, los compuestos que contienen imidazol se han sintetizado y estudiado por su potencial terapéutico, lo que sugiere que los derivados de piridina similares también podrían tener aplicaciones medicinales significativas .

Caracterización espectroscópica

El compuesto se ha caracterizado utilizando técnicas espectroscópicas como FT-IR, RMN y UV-vis, lo que indica su potencial para su uso en diversas aplicaciones de investigación que requieren un análisis molecular detallado .

Síntesis de compuestos novedosos

Se han realizado investigaciones sobre la síntesis de nuevos compuestos utilizando derivados de piridina como precursores, lo que implica que el "this compound" podría servir como material de partida para el desarrollo de nuevos fármacos .

Actividad antibacteriana

Se han estudiado nuevos complejos sintetizados con derivados de piridina por su actividad antibacteriana. Esto sugiere que el "this compound" podría explorarse por sus posibles propiedades antibacterianas .

Evaluación antimicrobiana

Los derivados de piridina se han evaluado por su actividad antimicrobiana in vitro, lo que indica que el compuesto en cuestión también puede poseer propiedades antimicrobianas que podrían ser valiosas en la investigación médica .

MDPI - Actividad Biológica de la Pirrolo[3,4-c]piridina BMC Chemistry - Compuestos que contienen imidazol Artículo de la revista UKM - Síntesis y caracterización estructural MDPI - Síntesis de nuevos 2-(piridin-2-il) ResearchGate - Síntesis de (6-metil-piridin-2-ilamino)-ácido acético Springer - Derivados de piridina biológicamente activos

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various biochemical pathways .

Mode of Action

It’s known that similar compounds interact with their targets, resulting in changes at the molecular level .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

The impact on bioavailability of similar compounds has been studied .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on similar compounds has been studied .

Propiedades

IUPAC Name |

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-16(9-10-5-2-3-8-14-10)12-7-4-6-11(15-12)13(17)18/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHFZKHMUGQFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

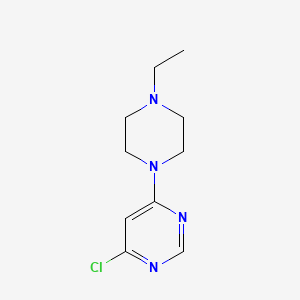

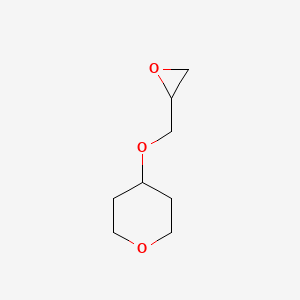

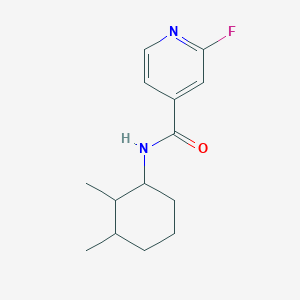

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)

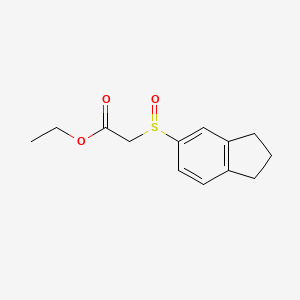

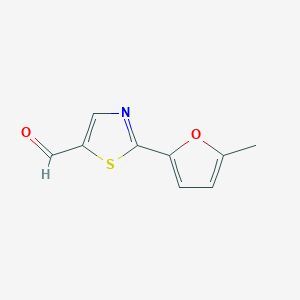

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)

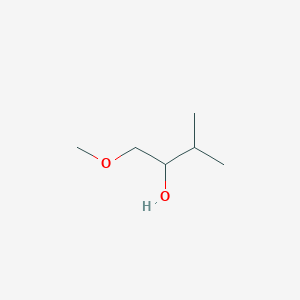

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)

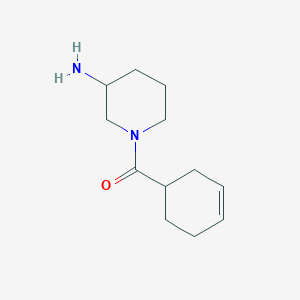

![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)